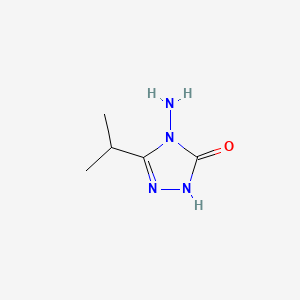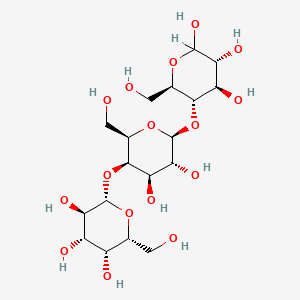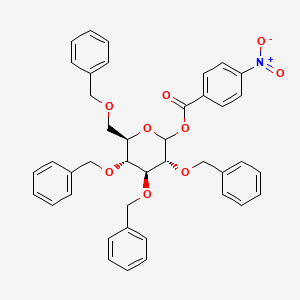![molecular formula C7H5BrN2O B1337542 3-(Brommethyl)isoxazolo[5,4-b]pyridin CAS No. 58035-52-2](/img/structure/B1337542.png)
3-(Brommethyl)isoxazolo[5,4-b]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)isoxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine typically involves the reaction of 5-amino-3-methylisoxazole with 1,3-dielectrophiles . One common method includes the heterocyclization of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods: While specific industrial production methods for 3-(Bromomethyl)isoxazolo[5,4-b]pyridine are not widely documented, the compound is typically produced in research laboratories for experimental purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Bromomethyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the compound .
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine involves its interaction with various molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities . The isoxazole ring structure is known to interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-(Bromomethyl)isoxazolo[4,5-b]pyridine: Another isomer with a different arrangement of the isoxazole and pyridine rings.
5-Amino-3-methylisoxazole: A precursor used in the synthesis of 3-(Bromomethyl)isoxazolo[5,4-b]pyridine.
Uniqueness: 3-(Bromomethyl)isoxazolo[5,4-b]pyridine is unique due to its specific arrangement of the isoxazole and pyridine rings, which imparts distinct chemical and biological properties . This compound’s bromomethyl group also provides a reactive site for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
IUPAC Name |
3-(bromomethyl)-[1,2]oxazolo[5,4-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQCCDUUKPNJOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482683 |
Source


|
| Record name | 3-(bromomethyl)isoxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58035-52-2 |
Source


|
| Record name | 3-(Bromomethyl)isoxazolo[5,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58035-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(bromomethyl)isoxazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














